molecular formula C11H9F3O2 B1429550 3-Methyl-5-(trifluoromethyl)cinnamic acid CAS No. 1092460-62-2

3-Methyl-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1429550
CAS No.: 1092460-62-2
M. Wt: 230.18 g/mol
InChI Key: IIMWKXQSZIMHCN-NSCUHMNNSA-N
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Description

3-Methyl-5-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 1092460-62-2 . It has a molecular weight of 230.19 . The IUPAC name for this compound is (2E)-3-[3-methyl-5-(trifluoromethyl)phenyl]-2-propenoic acid .


Synthesis Analysis

The synthesis of this compound involves a reaction of m-trifluoromethyl-α-bromohydrocinnamic acid with isopropanol and benzyltriethylammonium chloride, followed by the addition of aqueous sodium hydroxide . Another method involves the reaction of an aldehyde with malonic acid in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular formula of this compound is C10H7F3O2 . This compound belongs to the class of (trifluoromethyl)benzenes and is a member of cinnamic acids and styrenes .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 134-137°C and a boiling point of 289.6°C at 760 mmHg . The vapor pressure of this compound is 0.001mmHg at 25°C .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including 3-Methyl-5-(trifluoromethyl)cinnamic acid, have garnered significant attention for their anticancer properties. Research has shown that these derivatives can act as traditional and synthetic antitumor agents. Despite their rich medicinal tradition dating back to 1905, their full potential in anticancer research has been underutilized, warranting further exploration (De, Baltas, & Bedos-Belval, 2011).

Chemical Synthesis and Reactions

Studies have explored the regioselectivity in nitrile oxide cycloadditions to cinnamic acid derivatives, including the synthesis of various regioisomers. This research contributes to the development of synthetic methods for creating these compounds, which are of interest in various chemical applications (Weidner-Wells, Fraga, & Demers, 1994).

Antifungal Properties

Some derivatives of cinnamic acid demonstrate notable antifungal activities. Research on Persian leek (Allium ampeloprasum Subsp. Persicum) has identified cinnamic imidates with significant antifungal properties against various fungal pathogens. This suggests potential applications of these compounds in addressing fungal infections and diseases in plants (Sadeghi, Zolfaghari, Senatore, & Lanzotti, 2013).

Interaction with Biological Molecules

Studies have investigated the interaction of cinnamic acid and its derivatives with biological molecules like bovine serum albumin (BSA). These interactions are crucial for understanding how these compounds behave in biological systems, impacting their applications in fields like food chemistry and pharmacology (Nunes et al., 2017).

Synthesis of Hybrid Molecules

Recent research has focused on creating hybrid molecules combining cinnamic acid with other compounds. These hybrids have been evaluated for their antiproliferative activity against cancer cell lines, opening new avenues for the development of novel anticancer drugs (Abu Almaaty et al., 2021).

Stereoselective Trifluoroethylation

The stereoselective trifluoroethylation of cinnamic acid derivatives has been achieved using copper-catalyzed reactions. This process is significant for the efficient synthesis of trifluoroethyl derivatives, which are important in various chemical syntheses (Zhang et al., 2017).

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

(E)-3-[3-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWKXQSZIMHCN-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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